molecular formula C12H8O B8676999 6-Ethynylnaphthalen-2-ol

6-Ethynylnaphthalen-2-ol

Cat. No.: B8676999
M. Wt: 168.19 g/mol
InChI Key: ZOAIAFHBOUCBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethynylnaphthalen-2-ol (C₁₂H₈O, molecular weight: 168.19 g/mol) is a naphthalene derivative featuring an ethynyl (–C≡CH) group at the 6-position and a hydroxyl (–OH) group at the 2-position. This compound is synthesized via Sonogashira coupling, where 6-bromo-2-naphthol reacts with trimethylsilylacetylene in the presence of palladium catalysts, followed by desilylation to yield the terminal alkyne . The ethynyl group confers structural rigidity, making it a critical intermediate in medicinal chemistry, particularly for designing steroid sulphatase inhibitors—enzymatic targets in hormone-dependent cancers .

Properties

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

6-ethynylnaphthalen-2-ol

InChI

InChI=1S/C12H8O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8,13H

InChI Key

ZOAIAFHBOUCBMV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The ethynyl group in this compound enhances π-bond conjugation, improving binding affinity to enzymes compared to methoxy or acetyl groups. Conversely, 6-Methoxy-2-naphthol exhibits higher lipophilicity, favoring membrane permeability in drug formulations .

Stability and Reactivity

  • This compound is sensitive to oxidation due to the terminal alkyne, requiring inert storage conditions .
  • 2-Acetyl-6-methoxynaphthalene exhibits thermal stability up to 150°C, suitable for high-temperature pharmaceutical processes .

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